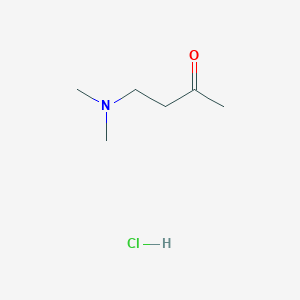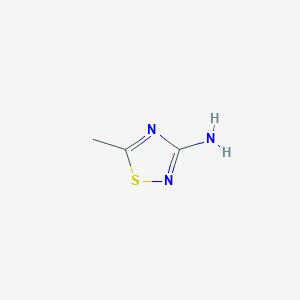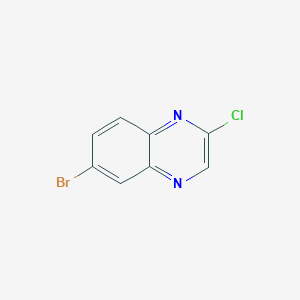
3-(Phenylsulfanyl)propanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylsulfanyl)propanoyl chloride is an organic compound with the molecular formula C9H9ClO2S. It is a colorless and clear liquid that is highly reactive and can easily hydrolyze in water. This compound belongs to the class of acyl chlorides and contains a phenylsulfanyl group, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylsulfanyl)propanoyl chloride typically involves the reaction of 3-(Phenylsulfanyl)propanoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and efficiency. The use of automated systems and continuous flow reactors can enhance the production process, allowing for higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Phenylsulfanyl)propanoyl chloride undergoes various chemical reactions, including:
Acylation: It can act as an acylating agent in Friedel-Crafts acylation reactions, introducing the acyl group into aromatic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-(Phenylsulfanyl)propanoic acid.
Common Reagents and Conditions:
Acylation: Typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Substitution: Common nucleophiles include amines, alcohols, and thiols, often requiring mild to moderate temperatures.
Hydrolysis: Requires aqueous conditions, often at room temperature.
Major Products Formed:
Acylation: Produces acylated aromatic compounds.
Substitution: Forms substituted derivatives depending on the nucleophile used.
Hydrolysis: Yields 3-(Phenylsulfanyl)propanoic acid.
Aplicaciones Científicas De Investigación
3-(Phenylsulfanyl)propanoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Phenylsulfanyl)propanoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of acylated products. This reactivity is facilitated by the presence of the phenylsulfanyl group, which stabilizes the intermediate species formed during the reaction.
Comparación Con Compuestos Similares
3-(Phenylsulfonyl)propanoyl chloride: Contains a sulfonyl group instead of a sulfanyl group, leading to different reactivity and applications.
3-(Phenylthio)propanoyl chloride: Similar structure but with a thio group, affecting its chemical properties and uses.
Uniqueness: 3-(Phenylsulfanyl)propanoyl chloride is unique due to the presence of the phenylsulfanyl group, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable compound in various synthetic and research applications.
Propiedades
IUPAC Name |
3-phenylsulfanylpropanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKDFHHXZAIXDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507918 |
Source


|
| Record name | 3-(Phenylsulfanyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51849-21-9 |
Source


|
| Record name | 3-(Phenylsulfanyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)












